molecular formula C23H34F3N5O5 B13421394 Descyano nirmatrelvir acetamide CAS No. 2755812-81-6

Descyano nirmatrelvir acetamide

Cat. No.: B13421394
CAS No.: 2755812-81-6
M. Wt: 517.5 g/mol
InChI Key: OOGWLUVPYYAXCE-WCBJTDJXSA-N
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Description

Descyano nirmatrelvir acetamide is a derivative of nirmatrelvir, an antiviral compound developed to inhibit the main protease of the SARS-CoV-2 virus. This compound is part of the broader class of protease inhibitors, which are crucial in the treatment of viral infections by preventing the replication of viruses within host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of descyno nirmatrelvir acetamide involves multiple steps, starting from the basic building blocks of the compound. The primary synthetic route includes the cyanoacetylation of amines, followed by subsequent modifications to introduce the acetamide group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .

Industrial Production Methods

In an industrial setting, the production of descyno nirmatrelvir acetamide is scaled up using flow chemistry strategies and multicomponent reactions. These methods enhance the yield and purity of the final product while minimizing waste and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Descyano nirmatrelvir acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and reaction times to optimize the yield and selectivity of the products .

Major Products Formed

The major products formed from these reactions include various derivatives of descyno nirmatrelvir acetamide, which can be further modified to enhance their antiviral activity or to explore new therapeutic applications .

Mechanism of Action

Descyano nirmatrelvir acetamide exerts its effects by inhibiting the main protease of the SARS-CoV-2 virus, known as the 3C-like protease. This enzyme is responsible for cleaving polyproteins into functional viral proteins, which are essential for viral replication. By binding to the active site of the protease, descyno nirmatrelvir acetamide prevents the cleavage of polyproteins, thereby inhibiting viral replication and reducing the viral load in infected individuals .

Comparison with Similar Compounds

Properties

CAS No.

2755812-81-6

Molecular Formula

C23H34F3N5O5

Molecular Weight

517.5 g/mol

IUPAC Name

(1R,2S,5S)-N-[(2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

InChI

InChI=1S/C23H34F3N5O5/c1-21(2,3)15(30-20(36)23(24,25)26)19(35)31-9-11-13(22(11,4)5)14(31)18(34)29-12(16(27)32)8-10-6-7-28-17(10)33/h10-15H,6-9H2,1-5H3,(H2,27,32)(H,28,33)(H,29,34)(H,30,36)/t10-,11-,12-,13-,14-,15+/m0/s1

InChI Key

OOGWLUVPYYAXCE-WCBJTDJXSA-N

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)N)C

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C(=O)N)C

Origin of Product

United States

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